N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide
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Overview
Description
N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide is a compound that belongs to the class of oxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclopentyl group, a dihydrobenzo[f][1,4]oxazepine ring, and an acetamide group, which contribute to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar benzoxazepine derivatives have been found to exhibit a wide range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Benzoxazepine derivatives have been reported to exhibit anticonvulsant and antimicrobial activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the reported biological activities of similar compounds, it is likely that the compound affects multiple pathways related to neuronal signaling (in the case of anticonvulsant activity) and microbial growth (in the case of antimicrobial activity) .
Result of Action
Similar benzoxazepine derivatives have been reported to exhibit cytotoxicity in breast cancer cells , suggesting that this compound may also have potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C) . Another approach involves the use of multicomponent reactions, such as the Ugi reaction followed by Mitsunobu cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction protocols to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an anticonvulsant and neuroprotective agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders such as epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones: These compounds have been studied for their anticonvulsant and hypnotic activities.
4-substituted phenyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-thiones: Known for their antimicrobial activity.
Uniqueness
N-cyclopentyl-2-(2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)acetamide stands out due to its specific structural features, such as the cyclopentyl group and the acetamide moiety, which contribute to its unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclopentyl-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(17-14-6-2-3-7-14)12-18-9-10-20-15-8-4-1-5-13(15)11-18/h1,4-5,8,14H,2-3,6-7,9-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKHLLSFZBKBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCOC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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